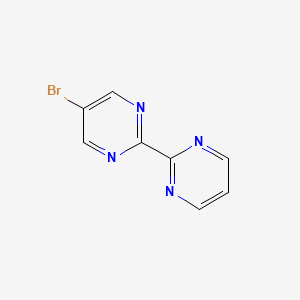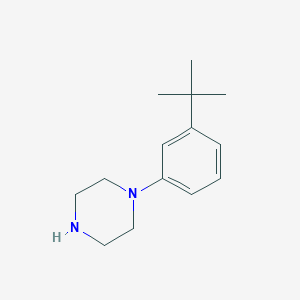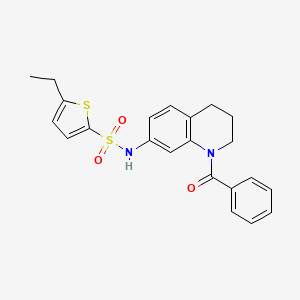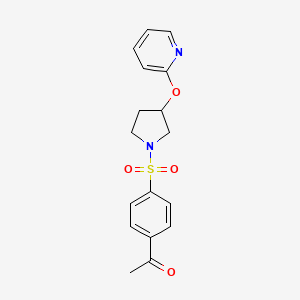
5-Bromo-2,2'-bipyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,2’-bipyrimidine is a chemical compound with the molecular formula C8H5BrN4 . It has an average mass of 237.056 Da and a monoisotopic mass of 235.969757 Da . It is a useful intermediate for elaboration into more complex ligands through metal-catalyzed coupling reactions .
Synthesis Analysis
5-Bromo-2,2’-bipyrimidine can be synthesized by reacting 5-bromo-2-chloropyrimidine with hydroiodic acid . Another method involves the direct bromination of 2,2’-bipyridine hydrobromide salt . This synthesis can be efficiently conducted on a multigram scale from inexpensive starting materials .Molecular Structure Analysis
The molecular structure of 5-Bromo-2,2’-bipyrimidine consists of a bipyrimidine core with a bromine atom attached at the 5-position . The InChI code for this compound is 1S/C10H7BrN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H .Chemical Reactions Analysis
5-Bromo-2,2’-bipyrimidine can participate in selective palladium-catalyzed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs to give the efficient syntheses of many substituted pyrimidine compounds .Physical And Chemical Properties Analysis
5-Bromo-2,2’-bipyrimidine is a solid at room temperature . It has a molecular weight of 235.08 . The compound’s log octanol-water partition coefficient (Log Kow) is estimated to be 0.54 .Scientific Research Applications
Synthesis of Metal-Complexing Molecular Rods Efficient syntheses of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, including 5-Bromo-2,2'-bipyrimidine, are crucial for preparing metal-complexing molecular rods. These compounds are obtained through various synthesis methods, such as Stille coupling and bromination, demonstrating their utility in creating complex molecular structures (Schwab, Fleischer, & Michl, 2002).
Synthesis of Pyrimidine Compounds 5-Bromo-2-iodopyrimidine, a closely related compound, is used in selective palladium-catalysed cross-coupling reactions with arylboronic acids and alkynylzincs. This process enables the efficient synthesis of many substituted pyrimidine compounds, highlighting the significant role of brominated bipyrimidines in creating diverse pyrimidine derivatives (Goodby, Hird, Lewis, & Toyne, 1996).
Palladium-Catalyzed Coupling Reactions 5-Bromopyrimidine, a compound similar to this compound, undergoes palladium-catalyzed aryl–aryl C–C coupling reactions. These reactions lead to the formation of various substituted pyrimidines, showing the versatility of bromopyrimidines in facilitating complex chemical reactions (Verbitskiy et al., 2013).
Synthesis of Fluorescent Ligands The synthesis of fluorescent ligands, such as pyridine-, bipyridine-, phenanthroline-, bipyrimidine-, and terpyridine-based ligands, often involves the use of bromo-substituted starting materials like this compound. These ligands have applications in various fields, including photophysics and electrochemistry (Ulrich & Ziessel, 2004).
Safety and Hazards
5-Bromo-2,2’-bipyrimidine is classified as harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .
Future Directions
5-Bromo-2,2’-bipyrimidine is a versatile building block for the synthesis of functional materials (including biodiagnostics, photovoltaics, and organic light-emitting diodes) and complex molecular topologies (including catenanes and trefoil and pentafoil knots) . The selective stepwise functionalization of 5,5′-dibromo-2,2′-bipyridine by consecutive Stille couplings is therefore illustrated and documented in detail .
properties
IUPAC Name |
5-bromo-2-pyrimidin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4/c9-6-4-12-8(13-5-6)7-10-2-1-3-11-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCDTJMNGGGEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400859-08-7 |
Source


|
| Record name | 5-bromo-2-(pyrimidin-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl (E)-2-cyano-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B2639071.png)


![1-[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2639078.png)

![1-[6-(3,4-dimethylphenyl)pyridazin-3-yl]-N-(2-pyridin-3-ylethyl)piperidine-3-carboxamide](/img/structure/B2639081.png)


![(4As,9aS)-1,2,3,4,4a,5,7,8,9,9a-decahydropyrido[3,2-b]azepin-6-one](/img/structure/B2639086.png)
